molecular formula C10H5F4NO B8410679 7-Fluoro-6-(trifluoromethyl)quinolin-2(1H)-one CAS No. 1239463-39-8

7-Fluoro-6-(trifluoromethyl)quinolin-2(1H)-one

Cat. No. B8410679
M. Wt: 231.15 g/mol
InChI Key: RUXOPSUQJOIKGP-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a stirring mixture of (E)-ethyl 3-(2-amino-4-fluoro-5-(trifluoromethyl)phenyl)acrylate in 4N HCl in dioxane (10 mL) was added concentrated HCl (2 mL). The resulting mixture was warmed to 100° C. overnight. The reaction mixture was cooled to rt and then slowly quenched with a cold saturated NaHCO3 solution until pH>7. A normal aqueous extraction with EtOAc was followed. The crude mixture was taken directly to the next reaction without further purification. Retention time (min)=1.887, method [1], MS(ESI) 232.0 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1/[CH:13]=[CH:14]/[C:15]([O:17]CC)=O>Cl.O1CCOCC1>[F:8][C:6]1[CH:7]=[C:2]2[C:3]([CH:13]=[CH:14][C:15](=[O:17])[NH:1]2)=[CH:4][C:5]=1[C:9]([F:12])([F:11])[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=C1)F)C(F)(F)F)/C=C/C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
slowly quenched with a cold saturated NaHCO3 solution until pH>7
EXTRACTION
Type
EXTRACTION
Details
A normal aqueous extraction with EtOAc
CUSTOM
Type
CUSTOM
Details
The crude mixture was taken directly to the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C2C=CC(NC2=C1)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.